REACTION_SMILES
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[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[cH:8][cH:9][c:10]([CH3:26])[c:11]([CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[CH2:17][CH2:18]2)[cH:12]1.[Cl:34][CH2:35][Cl:36].[F:27][C:28]([F:29])([F:30])[C:31]([OH:32])=[O:33]>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[cH:8][cH:9][c:10]([CH3:26])[c:11]([CH:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)[cH:12]1
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Name
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Cc1ccc(NC(=O)C(C)C)cc1C1CCN(C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(NC(=O)C(C)C)cc1C1CCN(C(=O)OC(C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1ccc(NC(=O)C(C)C)cc1C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |